NK-252 is a novel biaryl urea compound identified as a potent activator of the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway. [] This pathway plays a crucial role in the cellular defense against oxidative stress by regulating the expression of various antioxidant genes. [] NK-252 achieves its effect by interacting with Kelch-like ECH-associated protein 1 (Keap1), a cytosolic repressor that negatively regulates Nrf2. [] By binding to Keap1, NK-252 disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and activation. [] This mechanism makes NK-252 a promising compound for investigating therapeutic strategies for diseases involving oxidative stress and inflammation.
NK-252 acts as an activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. [] Its mechanism involves binding to the Nrf2-binding site of Keap1, a cytosolic protein that typically targets Nrf2 for degradation. [] This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization and translocation to the nucleus. [] Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, initiating the transcription of antioxidant enzymes and cytoprotective proteins. []
The primary application of NK-252, as highlighted in the provided literature, is in the investigation of therapeutic strategies for nonalcoholic steatohepatitis (NASH)-related fibrosis. [] A study utilizing a choline-deficient L-amino acid–defined (CDAA) diet rat model, known to mimic human NASH pathology, demonstrated the antifibrotic effects of NK-252. [] Administration of NK-252 significantly attenuated the progression of hepatic fibrosis in these rats, highlighting its potential as a therapeutic agent for NASH. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2